

Application Notes and Protocols for Measuring Glutaminase Activity with IPN60090

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This process provides cancer cells with essential intermediates for energy production and biosynthesis.[3] Consequently, GLS1 has emerged as a promising therapeutic target in oncology. **IPN60090** is a potent, selective, and orally bioavailable inhibitor of GLS1.[3][4][5] It exhibits high selectivity for GLS1 over GLS2, with a half-maximal inhibitory concentration (IC50) of 31 nM for GLS1 and over 50,000 nM for GLS2.[3][4] **IPN60090** is currently in phase 1 clinical trials for the treatment of solid tumors.[1][3]

These application notes provide detailed protocols for measuring the enzymatic activity of glutaminase and for determining the inhibitory potency of **IPN60090** using a coupled-enzyme assay.

Data Presentation

Table 1: Inhibitory Activity of IPN60090 against Glutaminase Isoforms



Compound	Target	IC50 (nM)	Selectivity (GLS2/GLS1)
IPN60090	GLS1	31	>1600-fold
IPN60090	GLS2	>50,000	

Data sourced from MedchemExpress and InvivoChem.[3][4]

Table 2: Cellular Activity of IPN60090

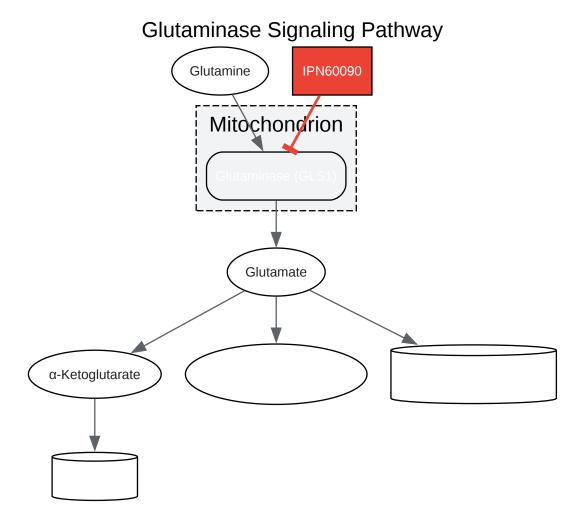
Cell Line	Assay	IC ₅₀ (nM)
A549 (Lung Carcinoma)	Proliferation	26

Data sourced from MedchemExpress and InvivoChem.[3][4]

Signaling Pathway and Experimental Workflow Glutaminase Signaling Pathway

The following diagram illustrates the central role of glutaminase in cellular metabolism, a pathway that is inhibited by **IPN60090**.





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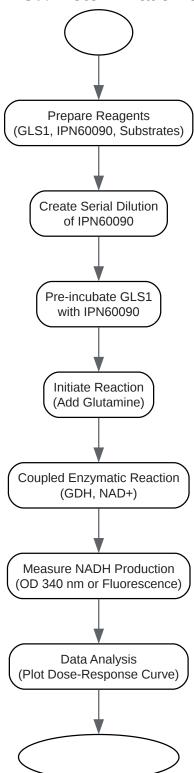
Caption: Glutaminase (GLS1) converts glutamine to glutamate, fueling central carbon metabolism and biosynthesis. **IPN60090** inhibits this critical step.

Experimental Workflow for Determining IC₅₀ of IPN60090

This diagram outlines the key steps for assessing the inhibitory effect of **IPN60090** on glutaminase activity.



Workflow for IC₅₀ Determination of IPN60090



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Caption: A stepwise workflow for determining the IC₅₀ value of **IPN60090** against glutaminase 1 (GLS1).

Experimental Protocols

Protocol 1: In Vitro Glutaminase 1 (GLS1) Activity Assay Using a Coupled-Enzyme System

This protocol describes a dual-coupled enzyme assay to measure the activity of purified recombinant human GLS1. The production of glutamate by GLS1 is coupled to the glutamate dehydrogenase (GDH)-mediated reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

- Recombinant human GLS1 (GAC isoform)
- IPN60090
- L-Glutamine
- Tris buffer (50 mM, pH 8.5)
- Potassium phosphate (50 mM)
- Glutamate Dehydrogenase (GDH) from bovine liver
- β-Nicotinamide adenine dinucleotide (NAD+)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Preparation of Reagents:



- GLS1 Assay Buffer: 50 mM Tris buffer, pH 8.5, containing 50 mM potassium phosphate.
- GLS1 Enzyme Solution: Prepare a working solution of recombinant human GLS1 in GLS1
 Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
- IPN60090 Stock Solution: Prepare a 10 mM stock solution of IPN60090 in 100% DMSO.
- IPN60090 Working Solutions: Perform serial dilutions of the IPN60090 stock solution in GLS1 Assay Buffer to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.
- Substrate/Coupling Enzyme Mix: Prepare a solution in GLS1 Assay Buffer containing L-glutamine, NAD+, and GDH. Final concentrations in the assay well should be approximately 10 mM L-glutamine, 2 mM NAD+, and 10 units/mL GDH.

Assay Protocol:

- Add 5 μL of IPN60090 working solution or vehicle (GLS1 Assay Buffer with the same percentage of DMSO) to the wells of a 96-well microplate.
- Add 20 μL of the GLS1 enzyme solution to each well.
- Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 25 μL of the Substrate/Coupling Enzyme Mix to each well.
- Immediately start monitoring the increase in absorbance at 340 nm at 37°C in a microplate reader. Record measurements every minute for 30 minutes.

Data Analysis:

- Calculate the rate of reaction (V) for each concentration of IPN60090 by determining the slope of the linear portion of the absorbance versus time curve.
- Normalize the reaction rates to the vehicle control (0% inhibition).
- Plot the percent inhibition versus the logarithm of the IPN60090 concentration.



• Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Assay for Glutaminase Activity and Inhibition by IPN60090

This protocol measures the effect of **IPN60090** on glutaminase activity within intact cells by quantifying the conversion of ¹³C-labeled glutamine to ¹³C-labeled glutamate using mass spectrometry.

Materials:

- A549 cells (or other cancer cell lines of interest)
- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- IPN60090
- [U-13C5]-L-Glutamine
- Phosphate-Buffered Saline (PBS)
- Methanol (80%, ice-cold)
- Cell scrapers
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Cell Culture and Treatment:
 - Culture A549 cells in complete medium until they reach approximately 80% confluency.



 Treat the cells with various concentrations of IPN60090 or vehicle (DMSO) for the desired duration (e.g., 24 hours).

Isotope Labeling:

- Remove the treatment medium and wash the cells once with warm PBS.
- Add fresh medium containing [U-¹³C₅]-L-Glutamine and incubate for a defined period (e.g., 4 hours).

Metabolite Extraction:

- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.
- Scrape the cells and collect the cell lysate/methanol mixture.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the metabolites.

LC-MS Analysis:

- Analyze the metabolite extracts using an LC-MS system to separate and quantify the levels of ¹³C₅-glutamine and ¹³C₅-glutamate.
- Use appropriate standards to create a calibration curve for absolute quantification.

Data Analysis:

- Calculate the ratio of ¹³C₅-glutamate to total ¹³C-labeled metabolites to determine the fractional contribution of glutamine to the glutamate pool.
- Plot the glutamate-to-glutamine ratio or the fractional contribution as a function of IPN60090 concentration to assess the inhibition of cellular glutaminase activity.
- Determine the IC50 value for the inhibition of cellular glutaminase activity.



Conclusion

The provided protocols offer robust methods for assessing the enzymatic activity of GLS1 and the inhibitory potential of compounds like **IPN60090**, both in a purified system and in a cellular context. These assays are essential tools for the preclinical evaluation of glutaminase inhibitors and for further research into the role of glutamine metabolism in disease. The high potency and selectivity of **IPN60090** make it a valuable pharmacological tool for these studies and a promising candidate for cancer therapy.

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